Welcome to the BenchChem Online Store!
molecular formula C9H12N2O4S B120348 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 302964-02-9

2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No. B120348
M. Wt: 244.27 g/mol
InChI Key: QNFLEDLPOVONCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673940B2

Procedure details

A solution of ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (5 g, 18.36 mmol) and KOH (10.3 g, 184 mmol) in EtOH/H2O (1:1) (60 mL) was stirred at RT for 12 hrs. The solution was acidified with 1N HCl and the precipitate was filtered and dried, yielding 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid (3.84 g, 86%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([C:14]([O:16]CC)=[O:15])=[CH:12][N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].Cl>CCO.O>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([C:14]([OH:16])=[O:15])=[CH:12][N:13]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)C(=O)OCC
Name
Quantity
10.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
EtOH H2O
Quantity
60 mL
Type
solvent
Smiles
CCO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.84 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.